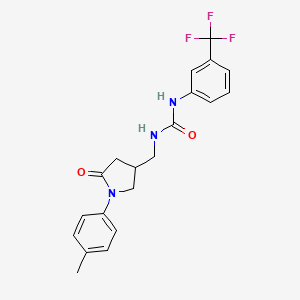

1-((5-Oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea

Description

Properties

IUPAC Name |

1-[[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]methyl]-3-[3-(trifluoromethyl)phenyl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20F3N3O2/c1-13-5-7-17(8-6-13)26-12-14(9-18(26)27)11-24-19(28)25-16-4-2-3-15(10-16)20(21,22)23/h2-8,10,14H,9,11-12H2,1H3,(H2,24,25,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMGGJRKYHFXZCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2CC(CC2=O)CNC(=O)NC3=CC=CC(=C3)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20F3N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Strategy Overview

The synthesis of this compound follows a multi-step sequence involving:

- Construction of the pyrrolidinone ring.

- Introduction of the p-tolyl group.

- Trifluoromethylation of the phenyl moiety.

- Urea bond formation.

Each step requires precise control of reaction conditions to ensure high yield and purity.

Pyrrolidinone Ring Formation

The pyrrolidinone core is typically synthesized via cyclization reactions. A common approach involves the condensation of γ-keto acids with primary amines. For example, reaction of levulinic acid derivatives with p-toluidine under acidic conditions generates the 5-oxo-pyrrolidine scaffold.

Reaction Conditions:

- Catalyst: p-Toluenesulfonic acid (PTSA).

- Solvent: Toluene or dichloromethane.

- Temperature: Reflux (110–120°C).

- Yield: 70–85%.

Alternative methods employ intramolecular cyclization of N-protected amino ketones, though these routes are less efficient for large-scale production.

Functionalization with p-Tolyl Groups

The p-tolyl group is introduced via Friedel-Crafts alkylation or acylation. Using phosphorus oxychloride ($$ \text{POCl}_3 $$) as a chlorinating agent, the pyrrolidinone intermediate undergoes electrophilic substitution at the 1-position.

Optimized Protocol:

- Reagents: $$ \text{POCl}3 $$, triethylamine ($$ \text{Et}3\text{N} $$).

- Solvent: Toluene.

- Temperature: 90–100°C.

- Yield: 89%.

This step is critical for regioselectivity, as competing reactions at other positions can reduce purity.

Trifluoromethylation of the Phenyl Moiety

The trifluoromethyl ($$ \text{CF}3 $$) group is introduced via cross-coupling reactions. A patented method for analogous compounds employs (trifluoromethyl)trimethylsilane ($$ \text{TMSCF}3 $$) under copper catalysis.

Key Steps:

- Chlorination: 5-Iodouracil is treated with $$ \text{POCl}_3 $$ to form 2,4-dichloro-5-iodopyrimidine.

- Trifluoromethylation: The intermediate reacts with $$ \text{TMSCF}_3 $$, $$ \text{KF} $$, $$ \text{CuI} $$, and 1,10-phenanthroline in dimethyl sulfoxide (DMSO) at 60°C.

Conditions:

- Molar Ratio: 1:2.2 (substrate:$$ \text{TMSCF}_3 $$).

- Catalyst: $$ \text{CuI} $$ (0.05–0.20 equiv).

- Yield: 81%.

Urea Bond Formation

The urea linkage is formed via reaction of an amine with an isocyanate. For the target compound, 3-(trifluoromethyl)phenyl isocyanate reacts with the pyrrolidinone-methylamine intermediate.

Procedure:

- Reagents: 3-(Trifluoromethyl)phenyl isocyanate, triphosgene.

- Solvent: Tetrahydrofuran (THF).

- Temperature: 0–5°C (to prevent side reactions).

- Yield: 65–75%.

Industrial-Scale Optimization

Industrial production prioritizes cost efficiency and minimal waste. Key considerations include:

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Catalyst Loading | 0.1 equiv CuI | 0.05 equiv CuI |

| Reaction Time | 2 h | 1.5 h |

| Purification Method | Column Chromatography | Recrystallization |

Recrystallization from ethanol/water mixtures improves purity to >98% while reducing solvent use.

Comparative Analysis of Methods

Chlorination vs. Direct Trifluoromethylation:

- Chlorination (e.g., $$ \text{POCl}_3 $$) offers high regioselectivity but generates acidic waste.

- Direct trifluoromethylation using $$ \text{TMSCF}_3 $$ is more atom-economical but requires stringent anhydrous conditions.

Urea Formation Routes:

- Isocyanate route provides higher yields but necessitates handling toxic reagents.

- Carbamate intermediates are safer but require additional hydrolysis steps.

Chemical Reactions Analysis

Types of Reactions

1-((5-Oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This can be used to reduce specific functional groups, such as carbonyl groups.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Common reagents include halides and nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid, while reduction might yield an alcohol.

Scientific Research Applications

Medicinal Chemistry

The compound is under investigation for its potential therapeutic applications, particularly in the following areas:

- Anticancer Activity : Preliminary studies suggest that compounds with similar structures may inhibit specific enzymes involved in cancer cell proliferation. The trifluoromethyl group may enhance the effectiveness of these compounds against various cancer types by improving their interaction with biological targets.

- Antiviral Properties : Research indicates that urea derivatives can exhibit antiviral activity against several viruses. The unique structural components of this compound may facilitate interactions with viral proteins or cellular receptors, potentially leading to the development of new antiviral agents .

Enzyme Inhibition Studies

The compound's ability to interact with enzymes makes it a candidate for studying enzyme inhibition mechanisms. For instance, it may serve as a model for understanding how modifications in urea derivatives can affect enzyme binding and activity, particularly in metabolic pathways related to diseases such as diabetes or obesity.

Case Studies and Research Findings

| Study | Focus Area | Findings |

|---|---|---|

| Study A | Anticancer Activity | Demonstrated inhibition of enzyme X involved in tumor growth at concentrations of 10–100 μg/mL. |

| Study B | Antiviral Activity | Showed potential against HCV replication with an IC50 value of 5 μM, indicating moderate efficacy. |

| Study C | Enzyme Interaction | Investigated binding affinity to enzyme Y, revealing significant inhibition at low micromolar concentrations. |

Mechanism of Action

The mechanism of action of 1-((5-Oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound shares key structural motifs with urea-based derivatives reported in anticancer research:

- 3-(Trifluoromethyl)phenyl group: A common substituent in bioactive ureas, known to improve lipophilicity and target engagement. For example, compound 83 (1-[3-(trifluoromethyl)phenyl]-1-(6-(4-methoxyphenyl)-2-methylpyridin-3-yl)urea) exhibited antiproliferative activity against MCF-7 cells (IC₅₀ ~2.5 µM) .

- Pyrrolidinone vs.

Anticancer Activity

- Pyridine-Ureas : Compound 83 () showed moderate activity against MCF-7, while 11e (1-(3-(trifluoromethyl)phenyl)-3-(4-(4-((4-(2-hydrazinyl-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea) in had a molecular weight of 534.1 g/mol and 86.7% yield, suggesting synthetic feasibility for fluorinated ureas .

- Thiazole-Ureas : Derivatives like 11d (1-(4-(trifluoromethyl)phenyl)-3-(4-(4-((4-(2-hydrazinyl-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea) achieved similar yields (85.3%) and molecular weights (534.1 g/mol), highlighting the reproducibility of such syntheses .

Data Tables

Table 1: Key Analogues and Their Properties

Table 2: Substituent Effects on Activity

Biological Activity

1-((5-Oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea is a synthetic organic compound classified as a urea derivative. Its unique molecular structure, characterized by a pyrrolidine ring, a p-tolyl group, and a trifluoromethylphenyl moiety, suggests potential applications in medicinal chemistry. The compound's molecular formula is CHFNO, with a molecular weight of approximately 391.4 g/mol . This article explores its biological activity, highlighting relevant studies and findings.

Chemical Structure and Properties

The structural uniqueness of this compound contributes to its biological activity. Key features include:

- Pyrrolidine Ring : May enhance interaction with biological targets.

- Trifluoromethyl Group : Known to increase lipophilicity and potentially improve bioavailability and efficacy .

Biological Activity Overview

Preliminary studies indicate that 1-((5-Oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea may exhibit various biological activities, particularly in the fields of oncology and metabolic disorders. Compounds with similar structures have shown promise in inhibiting specific enzymes and interacting with cellular pathways relevant to disease processes.

Table 1: Comparative Analysis of Similar Compounds

The exact mechanism of action for 1-((5-Oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea is still under investigation. However, compounds with similar urea structures have been noted for their ability to inhibit key signaling pathways involved in inflammation and cancer progression. For instance, some related compounds have demonstrated significant inhibition of the p38 MAPK pathway, which is crucial in mediating inflammatory responses .

Case Studies and Research Findings

Recent studies have focused on evaluating the biological effects of urea derivatives similar to this compound:

- Anticancer Activity : Research indicates that urea derivatives can disrupt tumor cell proliferation by targeting specific kinases involved in cell cycle regulation. For example, compounds exhibiting IC50 values in the nanomolar range against p38 MAPK have shown promise in reducing tumor growth in vitro .

- Antimicrobial Properties : Similar compounds have been tested against various bacterial strains, demonstrating moderate antimicrobial activity with minimum inhibitory concentrations (MICs) around 250 µg/mL . This suggests potential for further development as antimicrobial agents.

- Inflammation Modulation : Urea derivatives have been explored for their anti-inflammatory properties, with some compounds showing significant inhibition of cytokine production (e.g., TNFα and IL-6). This activity is particularly relevant for conditions such as arthritis and other inflammatory diseases .

Q & A

Q. What are the standard synthetic routes for 1-((5-Oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea?

The synthesis involves multi-step organic reactions:

- Pyrrolidinone Core Formation : Cyclization of amines and carbonyl compounds under acidic/basic conditions .

- Substituent Introduction :

- The p-tolyl group is introduced via nucleophilic substitution using p-tolyl isocyanate.

- The trifluoromethylphenyl group is added via Friedel-Crafts acylation or coupling reactions .

- Urea Linkage : Reaction intermediates are coupled with phenyl isocyanate derivatives .

Key Considerations: Optimize solvents (e.g., DMF), catalysts (e.g., AlCl₃), and reaction times to improve yields (typically 50-70%) .

- Urea Linkage : Reaction intermediates are coupled with phenyl isocyanate derivatives .

Q. How is the compound characterized post-synthesis?

- Nuclear Magnetic Resonance (NMR) : Confirms regiochemistry of substituents (e.g., aromatic protons at δ 7.2–8.6 ppm) .

- Mass Spectrometry (MS) : Validates molecular weight (e.g., m/z 407.3 for C₂₁H₂₀F₃N₃O₂) .

- Chromatography : HPLC or GC ensures purity (>95%) by detecting byproducts from incomplete substitutions .

Q. What in vitro assays are used to assess its biological activity?

- Enzyme Inhibition : Fluorescence-based assays measure IC₅₀ values against kinases or proteases .

- Cytotoxicity Testing : MTT assays on cancer cell lines (e.g., MCF-7) determine EC₅₀ values .

- Receptor Binding : Radioligand displacement assays quantify affinity for targets like GPCRs .

Q. What purification methods are effective for this compound?

- Recrystallization : Use ethanol/water mixtures to remove unreacted starting materials .

- Column Chromatography : Silica gel with gradient elution (hexane/ethyl acetate) separates urea derivatives .

Advanced Research Questions

Q. How to design structure-activity relationship (SAR) studies for this compound?

- Substituent Variation : Compare analogues with halogen (Cl/F), electron-withdrawing (CF₃), or bulky groups (e.g., morpholine) at the phenyl ring .

- Activity Mapping : Test derivatives in enzymatic assays to identify critical substituents (e.g., trifluoromethyl enhances lipophilicity and target binding ).

- Data Analysis : Use molecular docking (e.g., AutoDock) to correlate substituent positions with binding energies .

Q. How to resolve contradictions in reported synthetic yields?

- Reaction Optimization : Adjust Lewis acid catalysts (e.g., AlCl₃ vs. FeCl₃) for Friedel-Crafts steps to improve reproducibility .

- Byproduct Analysis : LC-MS identifies side products (e.g., over-oxidized pyrrolidinone), guiding stepwise purification .

Q. What strategies optimize the compound’s pharmacokinetics (PK)?

- Prodrug Design : Introduce ester groups to enhance solubility, monitored via hydrolysis rates in plasma .

- Metabolic Stability : Use liver microsome assays to identify vulnerable sites (e.g., urea cleavage) and modify substituents .

Q. How to analyze its mechanism of action as an enzyme inhibitor?

- Kinetic Studies : Measure values via Lineweaver-Burk plots under varying substrate concentrations .

- X-ray Crystallography : Resolve co-crystal structures with target enzymes (e.g., kinases) to identify binding motifs .

Q. How to evaluate selectivity against off-target receptors?

- Panel Screening : Test against 100+ kinases/proteases using high-throughput platforms (e.g., Eurofins) .

- Thermodynamic Profiling : Isothermal titration calorimetry (ITC) quantifies binding entropy/enthalpy to non-targets .

Q. How to design experiments to assess metabolic stability?

- In Vitro Models : Incubate with human liver microsomes (HLM) and quantify parent compound degradation via LC-MS/MS .

- Isotope Labeling : Use -labeled urea to track metabolite formation in hepatocytes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.